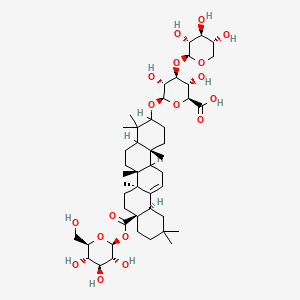

Quinoside D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

キノサイドDは、通常、化学合成ではなく天然源から単離されます。 単離プロセスには、メタノールやエタノールなどの溶媒を用いて植物材料から化合物を抽出することが含まれ、その後、クロマトグラフィー法を用いて精製されます .

工業生産方法

抽出プロセスには、植物材料を粉砕し、溶媒抽出と、高速液体クロマトグラフィー(HPLC)などの技術を用いた精製を行うことが含まれます .

化学反応の分析

反応の種類

キノサイドDは、以下を含むさまざまな化学反応を起こします。

酸化: キノサイドDは、酸化されてさまざまな誘導体を形成することができます。

還元: 還元反応は、キノサイドDのグリコシド結合を変更することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、キノサイドDのさまざまな酸化、還元、置換された誘導体が含まれ、それらは異なる生物学的活性と特性を持つ可能性があります .

科学研究アプリケーション

キノサイドDは、以下を含む幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Quinoside D has a wide range of scientific research applications, including:

作用機序

キノサイドDは、さまざまな分子標的と経路を通じてその効果を発揮します。 それは細胞受容体や酵素と相互作用し、炎症、アポトーシス、細胞増殖に関与するシグナル伝達経路を調節します . 正確な作用機序はまだ調査中ですが、主要なタンパク質と転写因子の調節に関与すると考えられています .

類似化合物の比較

キノサイドDは、その特定のグリコシル化パターンと生物学的活性により、トリテルペノイドグリコシドの中でユニークです。類似の化合物には以下が含まれます。

オレアノール酸グリコシド: トリテルペノイド骨格が似ていますが、グリコシル化が異なります。

ウルソール酸グリコシド: 構造は似ていますが、生物学的活性は異なります。

タラキサスタングリコシド: トリテルペノイドコア構造とグリコシル化が異なります.

類似化合物との比較

Quinoside D is unique among triterpenoid glycosides due to its specific glycosylation pattern and biological activities. Similar compounds include:

Oleanolic Acid Glycosides: Share a similar triterpenoid backbone but differ in glycosylation.

Ursolic Acid Glycosides: Similar structure but with different biological activities.

Taraxastane Glycosides: Differ in the triterpenoid core structure and glycosylation.

These compounds share some biological activities with this compound but differ in their specific effects and applications .

生物活性

Quinoside D, a compound belonging to the quinoline family, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications. The information is augmented with data tables and relevant case studies drawn from various research findings.

Chemical Structure and Properties

This compound is characterized by a unique chemical structure that contributes to its biological activity. The compound's structure includes a quinoline core, which is known for its ability to interact with various biological targets. The molecular formula and structural features of this compound can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₁₁N₃O₅ |

| Molecular Weight | 287.25 g/mol |

| Functional Groups | Hydroxyl, methoxy, and amine groups |

Anticancer Activity

This compound has shown promising anticancer properties in various studies. A notable investigation assessed its effects on several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated that this compound exhibited significant cytotoxicity against these cell lines, with IC50 values suggesting effective inhibition of cell proliferation.

- Case Study : In a study examining the effects of this compound on the A549 cell line, treatment resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours of exposure. This suggests that this compound may induce apoptosis through mechanisms involving the activation of pro-apoptotic genes such as TP53 .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Research indicates that it can scavenge free radicals and reduce oxidative stress markers in cellular models. The compound's ability to donate electrons and hydrogen atoms enhances its efficacy as an antioxidant.

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 25 µM |

| ABTS Scavenging | IC50 = 30 µM |

These results demonstrate that this compound possesses significant antioxidant activity, which may contribute to its neuroprotective effects .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties. Its interaction with neurotransmitter systems and ability to inhibit monoamine oxidase (MAO) have been highlighted as potential mechanisms for neuroprotection.

- Research Findings : In vitro studies showed that this compound inhibited MAO activity by approximately 40%, indicating its potential role in managing neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the quinoline core can significantly affect its pharmacological properties. For instance, the introduction of specific functional groups can enhance anticancer and antioxidant activities.

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group | Increased solubility and bioavailability |

| Methylation | Enhanced cytotoxicity |

| Halogenation | Improved enzyme inhibition |

Research indicates that compounds with halogen substitutions exhibit increased potency against certain cancer cell lines compared to their non-substituted counterparts .

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-32(54)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)35(33(55)36(64-40)37(57)58)63-38-31(53)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23-,24-,25?,26?,27?,28+,29-,30+,31-,32-,33+,34-,35+,36+,38+,39+,40-,44+,45-,46-,47+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJBCZHVQXVBMJ-PQLKQRIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96990-19-1 |

Source

|

| Record name | Momordin IIc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096990191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。